N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules. The compound carries the Chemical Abstracts Service registry number 954580-48-4, which serves as its unique identifier in chemical databases and commercial catalogs. The molecular formula C₁₆H₁₇FN₂O₂ indicates the presence of sixteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 288.32 grams per mole.
The systematic name reflects the compound's structural complexity, beginning with the N-(5-amino-2-fluorophenyl) designation that identifies the primary aniline moiety bearing both amino and fluorine substituents on the benzene ring. The amino group occupies the 5-position while the fluorine atom resides at the 2-position relative to the amide nitrogen attachment point. The acetamide portion connects this substituted aniline to the 2-(2,4-dimethylphenoxy) segment, where two methyl groups are positioned at the 2 and 4 positions of the phenoxy ring system. This nomenclature system provides unambiguous identification of the compound's three-dimensional structure and substitution pattern.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-14-8-12(18)4-5-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZRQAXGFQHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoroaniline and 2,4-dimethylphenol.
Formation of Intermediate: The first step involves the reaction of 5-amino-2-fluoroaniline with a suitable acylating agent to form an intermediate acetamide.
Coupling Reaction: The intermediate is then reacted with 2,4-dimethylphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism by which N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Phenyl Ring
a) N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Molecular Formula : C₁₇H₂₀N₂O₃ (MW: 300.36 g/mol).
- Key Difference : Methoxy (-OCH₃) replaces fluorine at the 2-position.
- Impact :
b) N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Molecular Formula: C₁₅H₁₁Cl₄NO₂ (MW: 379.07 g/mol).
- Key Differences: Chlorine replaces fluorine and amino groups. Trichlorophenoxy group increases hydrophobicity and electronegativity.
- Impact : Likely enhanced pesticidal activity but higher toxicity due to chlorine.
c) N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide
Modifications in the Phenoxy Group
a) 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533)
- Molecular Formula : C₁₄H₁₂Cl₂N₂O₂ (MW: 323.17 g/mol).
- Key Difference: Dichlorophenoxy group replaces dimethylphenoxy.
- Impact :
b) N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Pharmacological Activity Comparisons
Anti-Cancer Activity :
Herbicidal Activity :
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): IC₅₀ = 0.1 µM for auxin receptor binding.
- Target Compound: Dimethylphenoxy may reduce auxin-like activity compared to chlorinated analogs.
Critical Analysis of Evidence
- Conflicting Data: Chlorinated phenoxy groups () show higher bioactivity but greater toxicity than dimethylphenoxy groups.
- Gaps : Direct pharmacological data for the target compound is absent; inferences rely on structural analogs.
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic organic compound belonging to the acetamide class. Its molecular formula is C₁₆H₁₇FN₂O₂, and it has a molecular weight of 288.32 g/mol. The compound features an amino group, a fluorine atom, and a dimethylphenoxy group, which are significant for its biological activity and pharmacological potential.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the phenoxy moiety is crucial as it facilitates interactions that can modulate biological pathways. The compound may inhibit or activate specific receptors involved in neurotransmission, potentially affecting conditions like depression and anxiety .
Pharmacological Properties
Recent studies have indicated several pharmacological properties associated with this compound:
- Anti-cancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of 6.6 µM against the A549 cell line, indicating potent anti-cancer properties .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It demonstrated potential in reducing neurodegeneration in animal models by modulating NMDA receptor activity .
Summary of Biological Activities
| Activity | Target Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anti-cancer | MCF7 | 13.73 ± 2.32 | Significant cytotoxicity observed |
| Anti-cancer | A549 | 6.6 ± 0.6 | High potency compared to standard treatments |
| Neuroprotective | NMDA receptor modulation | - | Reduces neurodegeneration in models |
Study 1: Anti-Cancer Efficacy
A recent study explored the anti-cancer efficacy of this compound derivatives against various cancer cell lines. The findings indicated that compounds with the phenoxy group exhibited superior inhibitory potency compared to standard chemotherapeutic agents like Doxorubicin and Etoposide .
Study 2: Neuroprotection
In a separate investigation involving rat models, the compound was shown to mitigate damage caused by NMDA receptor overactivation, which is linked to several neurodegenerative diseases. The study highlighted the importance of the phenoxy moiety in facilitating protective effects against neuronal apoptosis .
Q & A
Q. What synthetic strategies are effective for preparing N-(5-Amino-2-fluorophenyl)-2-(2,4-dimethylphenoxy)acetamide, considering steric and electronic challenges?
Methodological Answer:
- Step 1: Phenoxy Acetate Intermediate Synthesis
React 2,4-dimethylphenol with ethyl bromoacetate under reflux in the presence of a strong base (e.g., K₂CO₃) to form ethyl 2-(2,4-dimethylphenoxy)acetate. The electron-donating methyl groups reduce phenolic acidity, necessitating harsh conditions (reflux, 12–24 hours) . - Step 2: Hydrazide Formation
Convert the ester intermediate to 2-(2,4-dimethylphenoxy)acetohydrazide via refluxing with hydrazine hydrate. The low electrophilicity of the carbonyl group requires extended reaction times (~8 hours) . - Step 3: Final Acylation
React 5-amino-2-fluoroaniline with the hydrazide derivative using acetic anhydride or acetyl chloride. Catalyze with glacial acetic acid (2–3 drops) to accelerate the reaction at room temperature .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the aromatic protons of the 2,4-dimethylphenoxy group appear as distinct singlets (δ 6.6–7.2 ppm), while the fluorophenyl NH₂ group shows a broad peak at δ 5.8–6.2 ppm .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at 1550–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~331.15 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Assays : Perform dose-response studies across multiple cell lines (e.g., cancer vs. non-cancer) to assess specificity. Use standardized protocols (e.g., MTT assays) .
- Structural Confirmation : Re-analyze disputed samples via XRD or 2D NMR (COSY, HSQC) to rule out impurities or isomerism .
- Computational Validation : Employ molecular docking to compare binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .
Q. What experimental designs are optimal for probing the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay at varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target receptors .
- Metabolomic Profiling : Use LC-MS to track metabolic perturbations in treated cells, focusing on pathways like apoptosis or oxidative stress .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential (MESP) and identify nucleophilic/electrophilic sites .
- HOMO-LUMO Analysis : Predict reactivity by calculating energy gaps (ΔE ≈ 4–5 eV for similar acetamides) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
Q. What strategies mitigate low yields during scale-up synthesis?
Methodological Answer:
- pH Optimization : Adjust to pH 5–6 during crystallization to avoid salt formation and maximize yield (~20% improvement) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Implement continuous reactors for acylation steps to enhance reproducibility and throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
